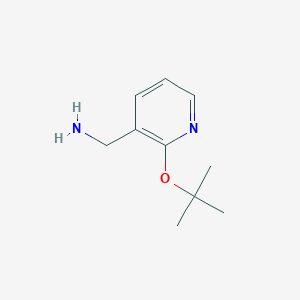

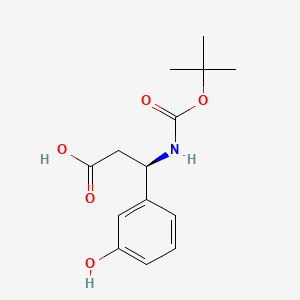

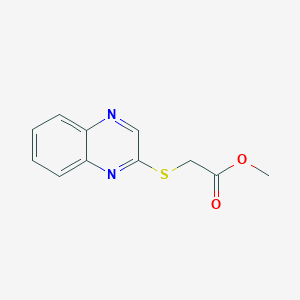

Methyl 2-(2-quinoxalinylsulfanyl)acetate

カタログ番号 B1272431

CAS番号:

55338-14-2

分子量: 234.28 g/mol

InChIキー: FFNDQVKOWUSXQC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

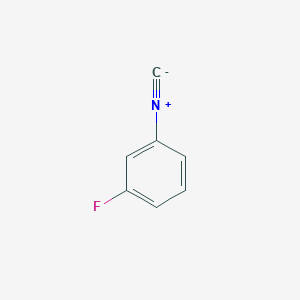

“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is a chemical compound with the CAS Number: 55338-14-2 . It has a molecular weight of 234.28 and its molecular formula is C11H10N2O2S .

Molecular Structure Analysis

The InChI code for “Methyl 2-(2-quinoxalinylsulfanyl)acetate” is 1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is a solid substance . It has a melting point range of 93 - 95 degrees Celsius .科学的研究の応用

Antibacterial and Veterinary Applications

- Methyl 2-(2-quinoxalinylsulfanyl)acetate derivatives, like 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, have shown significant antibacterial activity. These compounds have been effective against pathogens important to veterinary medicine, such as Treponema hyodysenteriae, a causative agent in swine dysentery (Dirlam, Presslitz, & Williams, 1983).

Corrosion Inhibition

- Quinoxaline derivatives, including those related to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been studied for their efficacy as corrosion inhibitors. Their effectiveness is assessed through quantum chemical calculations, indicating a significant potential in protecting materials like copper in acidic environments (Zarrouk et al., 2014).

Interaction Studies in Solutions

- The interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have been explored. Studies on the effect of temperature and concentration on these interactions provide valuable insights into the solute-solute, solute-solvent, and solvent-solvent interactions in mixtures (Raphael, Bahadur, & Ebenso, 2015).

Synthesis of Anti-inflammatory and Analgesic Agents

- Compounds synthesized from ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates, closely related to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been screened for anti-inflammatory and analgesic activities, showing promising results (Wagle, Adhikari, & Kumari, 2008).

Neuroprotective Applications

- Derivatives of quinoxaline, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent inhibitors of non-NMDA glutamate receptors. These compounds have shown neuroprotective effects in cerebral ischemia, potentially useful in treating neurological conditions (Sheardown et al., 1990).

Antimicrobial and Cytotoxicity Studies

- Novel sulfur-linked quinoline–coumarin bisheterocycles, synthesized from compounds similar to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been evaluated for antimicrobial activities. These compounds demonstrated moderate to good effectiveness against various pathogens and displayed non-toxic effects in cytotoxicity studies (Paul & Muthusubramanian, 2013).

Anticancer Activity

- Research on derivatives of methyl 2-(2-quinoxalinylsulfanyl)acetate has revealed their potential in cancer treatment. Compounds such as methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown significant antiproliferative activity against human cancer cell lines, suggesting their use in developing new anticancer drugs (El Rayes et al., 2019).

将来の方向性

特性

IUPAC Name |

methyl 2-quinoxalin-2-ylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDQVKOWUSXQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377049 |

Source

|

| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-quinoxalinylsulfanyl)acetate | |

CAS RN |

55338-14-2 |

Source

|

| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Fluoro-3-isocyanobenzene

24075-35-2

4-(4-Fluorophenyl)piperidine

37656-48-7

4-Fluoropiperidine hydrochloride

57395-89-8